N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide
Overview
Description
N'-[3-bromo-4-(dimethylamino)benzylidene]-2,4-dihydroxybenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDMBH and is synthesized through a specific method that involves multiple steps.
Mechanism of Action
The mechanism of action of BDMBH is not fully understood, but it is believed to act by inhibiting specific enzymes that are involved in various cellular processes. BDMBH has been found to inhibit the activity of tyrosinase, an enzyme that is involved in the production of melanin. This property has led to the development of BDMBH-based skin whitening agents.
Biochemical and physiological effects:
BDMBH has been found to have various biochemical and physiological effects. In vitro studies have shown that BDMBH inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BDMBH has also been found to reduce the production of reactive oxygen species, which are known to cause oxidative stress and damage to cells. In addition, BDMBH has been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BDMBH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its properties can be easily modified by changing the reaction conditions. However, BDMBH has some limitations as well. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, BDMBH can be unstable under certain conditions, which can affect its activity.
Future Directions
There are several future directions for research on BDMBH. One potential area of research is the development of BDMBH-based anticancer drugs. Another area of research is the use of BDMBH as a plant growth regulator to increase crop yield. In addition, BDMBH can be further studied for its potential applications in environmental science, particularly for the removal of heavy metals from contaminated soil and water.
Scientific Research Applications
BDMBH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, BDMBH has been found to possess anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In agriculture, BDMBH has been used as a plant growth regulator and has been found to increase crop yield. In environmental science, BDMBH has been used as a chelating agent to remove heavy metals from contaminated soil and water.
properties
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-20(2)14-6-3-10(7-13(14)17)9-18-19-16(23)12-5-4-11(21)8-15(12)22/h3-9,21-22H,1-2H3,(H,19,23)/b18-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZFTWBBLRPPLQ-GIJQJNRQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,4-dihydroxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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